
4-tert-Butyl-2',6'-difluoro-2,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine is a bipyridine derivative characterized by the presence of a tert-butyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine typically involves the coupling of appropriately substituted pyridine derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyridine reacts with a boronic acid derivative under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of bipyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential role in biological systems as a probe or inhibitor.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism by which 4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including:
Molecular Targets: Metal ions such as iron, copper, and nickel.
Pathways Involved: Catalytic cycles in organic synthesis, electron transfer processes, and potential biological pathways.
Comparison with Similar Compounds
- 4,4’-Di-tert-butyl-2,2’-bipyridine
- 4,4’-Dimethyl-2,2’-bipyridine
- 4,4’-Dimethoxy-2,2’-bipyridine
Comparison: 4-tert-Butyl-2’,6’-difluoro-2,3’-bipyridine is unique due to the presence of both tert-butyl and fluorine substituents, which can significantly alter its chemical reactivity and coordination properties compared to its analogs. The fluorine atoms can enhance the compound’s electron-withdrawing capability, while the tert-butyl group can provide steric hindrance, influencing its overall behavior in chemical reactions and applications .
Properties
Molecular Formula |
C14H14F2N2 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
3-(4-tert-butylpyridin-2-yl)-2,6-difluoropyridine |
InChI |
InChI=1S/C14H14F2N2/c1-14(2,3)9-6-7-17-11(8-9)10-4-5-12(15)18-13(10)16/h4-8H,1-3H3 |
InChI Key |
BEHDTAWNZGEIFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=C(N=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)
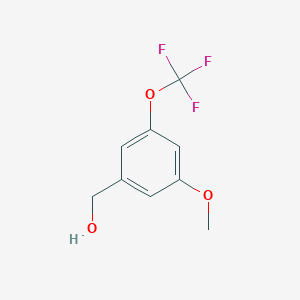

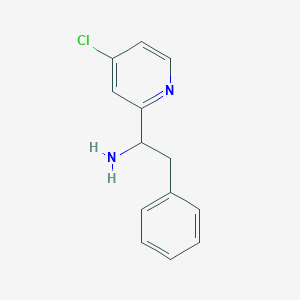
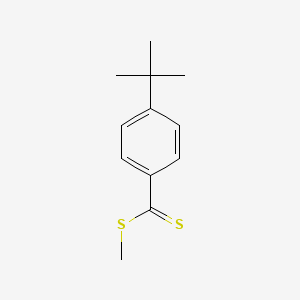
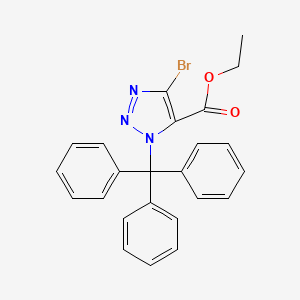
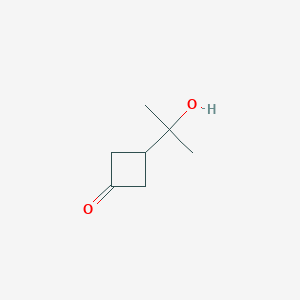

![Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate](/img/structure/B13973213.png)
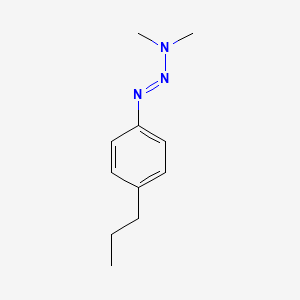
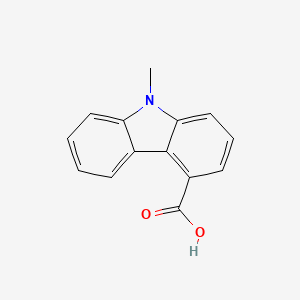


![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13973253.png)
